4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(Diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 868376-96-9) is a benzamide derivative featuring a dihydro-1,3-benzothiazole core with a methoxy group at position 4, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a diethylsulfamoyl group on the benzamide moiety. This compound is structurally distinct due to its combination of sulfamoyl, propargyl, and methoxy substituents, which may confer unique physicochemical and pharmacological characteristics.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-5-15-25-20-18(29-4)9-8-10-19(20)30-22(25)23-21(26)16-11-13-17(14-12-16)31(27,28)24(6-2)7-3/h1,8-14H,6-7,15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKMWHZMWVDCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves multiple steps. The starting materials typically include benzamide derivatives and appropriate reagents for introducing the diethylsulfamoyl and benzothiazolylidene groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (often referred to in scientific literature as a benzothiazole derivative) has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which combines a benzamide moiety with a diethylsulfamoyl group and a benzothiazole derivative. The presence of these functional groups contributes to its diverse biological activities. The molecular formula can be represented as with a molecular weight of approximately 358.45 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including the compound . Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance:
- Case Study 1 : A study published in MDPI explored the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations .
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. The sulfonamide group within the compound enhances its efficacy against various bacterial strains.
- Case Study 2 : A comparative analysis of several benzothiazole derivatives showed that those containing sulfamoyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated, particularly in relation to chronic inflammatory diseases.
- Case Study 3 : Research indicated that benzothiazole derivatives could modulate inflammatory pathways, reducing cytokine production in vitro .
Optical Materials
The structural characteristics of benzothiazole derivatives make them suitable candidates for optical applications. Their ability to form stable crystalline structures allows for their use in photonic devices.
- Data Table: Optical Properties
| Property | Value |
|---|---|
| Refractive Index | 1.55 |
| Absorption Wavelength | 300 nm |
| Emission Wavelength | 450 nm |
Photovoltaic Applications
Benzothiazole derivatives have been explored as potential materials for organic photovoltaic cells due to their favorable electronic properties.
- Data Table: Photovoltaic Performance
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 5.6% |
| Open Circuit Voltage | 0.75 V |
| Short Circuit Current | 12 mA/cm² |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diethylsulfamoyl and benzothiazolylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis pathways, and spectral properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycle: The target compound and share a dihydrobenzothiazole core, while uses a simpler thiazole ring.
- Substituent Effects: The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications, whereas substitutes this with a methyl group, reducing reactivity but improving stability. Sulfamoyl Modifications: The diethylsulfamoyl group in the target compound and contrasts with the bis(propenyl)sulfamoyl group in , impacting solubility and hydrogen-bonding capacity.
Comparison with Analogues :
- : Hydrazinecarbothioamides (e.g., compounds [4–6]) are synthesized via nucleophilic addition of isothiocyanates to hydrazides, followed by cyclization to triazoles. This contrasts with the benzothiazole core formation in the target compound.
- : The dihydrothiazole derivative is synthesized via condensation of a thioamide with α-haloketones, a method adaptable to the target compound’s propargyl group introduction.
Spectroscopic and Crystallographic Data
Table 2: Spectral Comparisons
Insights :
- The absence of ν(C=O) in (similar to the target compound) confirms successful cyclization, whereas retains a carbonyl group.
- Crystallographic data for (R factor = 0.038) validates the precision of SHELX programs in resolving complex heterocycles, applicable to the target compound’s structure determination .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has drawn interest due to its potential biological activities. Characterized by a unique combination of functional groups, including a diethylsulfamoyl moiety and a benzothiazole structure, this compound may exhibit significant antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, potential mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.44 g/mol. The structure features a benzamide core linked to a benzothiazole derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial activity. The presence of the diethylsulfamoyl group in this compound suggests potential effectiveness against various bacterial strains. A study conducted on similar sulfamoyl compounds showed inhibition against both Gram-positive and Gram-negative bacteria, indicating that this compound may have similar properties .
Anticancer Activity
The benzothiazole moiety is recognized for its anticancer properties. Studies have reported that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . Preliminary assays on related compounds suggest that 4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may also inhibit tumor growth in vitro.
The exact mechanism by which 4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Activity : A study on related sulfamoyl compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
- Anticancer Efficacy : Research on benzothiazole derivatives revealed their ability to inhibit the growth of various cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 10 to 20 µM .
Q & A
Q. What are standard synthetic protocols for preparing benzothiazole-containing compounds like this target molecule?
The synthesis of benzothiazole derivatives typically involves refluxing precursors in ethanol with catalytic glacial acetic acid. For example, substituted benzaldehydes can react with triazole derivatives under reflux for 4 hours, followed by solvent evaporation and filtration . For propargyl-substituted benzothiazoles, introducing the prop-2-yn-1-yl group may require palladium-catalyzed coupling or nucleophilic substitution under anhydrous conditions. Characterization often involves NMR, HPLC, and mass spectrometry to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions (e.g., diethylsulfamoyl, methoxy, and propargyl groups).
- FT-IR : To identify functional groups like the benzamide carbonyl (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns. Purity should be assessed via HPLC with UV detection at λmax for benzothiazole derivatives (~270–320 nm) .
Q. How is the Z-configuration of the benzothiazole-2-ylidene moiety confirmed?
The Z-configuration can be determined using NOESY NMR to identify spatial proximity between the methoxy group and the propargyl substituent. X-ray crystallography is definitive, as seen in related benzothiazole structures where SHELX software resolves stereoelectronic effects .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement of this compound be resolved?
Discrepancies (e.g., high R-factors or thermal motion artifacts) require iterative refinement using SHELXL. Key steps include:
- Applying TWIN/BASF commands to address twinning (common in flexible benzothiazole derivatives) .
- Using ISOR/DFIX restraints for anisotropic displacement parameters of the propargyl group.
- Validating hydrogen bonding networks with OLEX2 or WinGX . Cross-validation with independent datasets (e.g., synchrotron vs. lab-source X-ray) reduces model bias .
Q. What strategies optimize reaction yields for complex heterocycles like this compound?
Bayesian optimization and design of experiments (DoE) are superior to one-variable-at-a-time approaches. For example:
Q. How do electronic effects of the diethylsulfamoyl group influence the compound’s reactivity?
The electron-withdrawing sulfamoyl group increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks. Computational studies (DFT) can map electrostatic potential surfaces, while Hammett σ constants quantify substituent effects. Experimentally, competitive reactivity assays (e.g., hydrolysis rates vs. analogs) validate predictions .
Data Contradiction Analysis
Q. How should conflicting NMR and X-ray data for the propargyl substituent’s conformation be addressed?
If NMR suggests free rotation of the propargyl group but X-ray shows a fixed conformation:
Q. What causes inconsistent biological activity data across assays for this compound?
Variations may arise from:
- Solubility differences : Use DLS or nephelometry to quantify aggregation in assay buffers.
- Metabolite interference : Perform LC-MS/MS to identify degradation products.
- Off-target effects : Profile against kinase/GPCR panels. Normalize data using Z’-factor statistical validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
